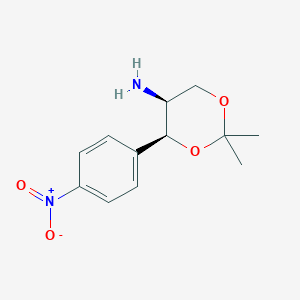
(4S,5S)-2,2-dimethyl-4-(4-nitrophenyl)-1,3-dioxan-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S,5S)-2,2-dimethyl-4-(4-nitrophenyl)-1,3-dioxan-5-amine is a chiral compound featuring a dioxane ring substituted with a nitrophenyl group and an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-2,2-dimethyl-4-(4-nitrophenyl)-1,3-dioxan-5-amine typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring can be synthesized through a cyclization reaction involving a diol and a carbonyl compound under acidic or basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction of a phenyl-substituted dioxane intermediate.
Amination: The amine group can be introduced through a reductive amination reaction, where a nitro group is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
(4S,5S)-2,2-dimethyl-4-(4-nitrophenyl)-1,3-dioxan-5-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitroso or nitro compound.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of aminophenyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of (4S,5S)-2,2-dimethyl-4-(4-nitrophenyl)-1,3-dioxan-5-amine would depend on its specific application. For example, in medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context.
相似化合物的比较
Similar Compounds
(4S,5S)-2,2-dimethyl-4-(4-aminophenyl)-1,3-dioxan-5-amine: Similar structure but with an aminophenyl group instead of a nitrophenyl group.
(4S,5S)-2,2-dimethyl-4-(4-methylphenyl)-1,3-dioxan-5-amine: Similar structure but with a methylphenyl group instead of a nitrophenyl group.
Uniqueness
(4S,5S)-2,2-dimethyl-4-(4-nitrophenyl)-1,3-dioxan-5-amine is unique due to the presence of both a nitrophenyl group and an amine group on a chiral dioxane ring. This combination of functional groups and chirality can impart unique chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
330214-85-2 |
|---|---|
分子式 |
C12H16N2O4 |
分子量 |
252.27 g/mol |
IUPAC 名称 |
(4S,5S)-2,2-dimethyl-4-(4-nitrophenyl)-1,3-dioxan-5-amine |
InChI |
InChI=1S/C12H16N2O4/c1-12(2)17-7-10(13)11(18-12)8-3-5-9(6-4-8)14(15)16/h3-6,10-11H,7,13H2,1-2H3/t10-,11-/m0/s1 |
InChI 键 |
HLDJSGHYLNSUIS-QWRGUYRKSA-N |
手性 SMILES |
CC1(OC[C@@H]([C@@H](O1)C2=CC=C(C=C2)[N+](=O)[O-])N)C |
规范 SMILES |
CC1(OCC(C(O1)C2=CC=C(C=C2)[N+](=O)[O-])N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


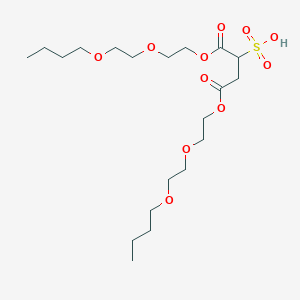
![Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)-](/img/structure/B14250696.png)
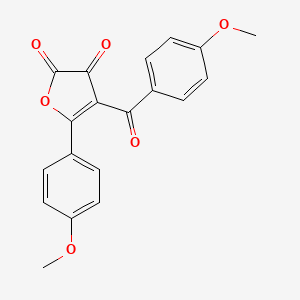
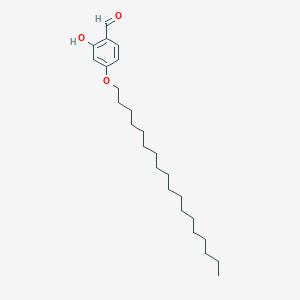

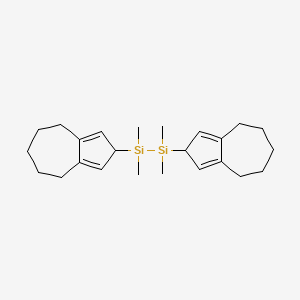

![8-Methylpyrano[2,3-a]carbazol-2(11H)-one](/img/structure/B14250726.png)
![Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)-](/img/structure/B14250728.png)
![[(8,11-DI-Tert-butylperylen-3-YL)methyl]phosphonic acid](/img/structure/B14250729.png)

![3-Oxatricyclo[3.2.1.0~2,4~]octan-6-amine](/img/structure/B14250738.png)
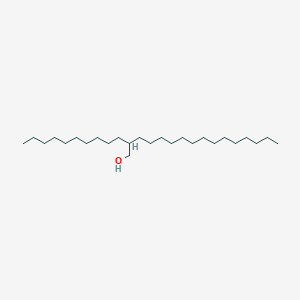
![(5S)-5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-5-methyl-1,3-oxazolidin-2-one](/img/structure/B14250749.png)
